(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide is an organic molecule characterized by the presence of methoxy and nitro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenethylamine and 4-nitrobenzaldehyde.
Condensation Reaction: The first step involves the condensation of 4-methoxyphenethylamine with 4-nitrobenzaldehyde under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-aminophenyl)prop-2-enamide: Similar structure with an amine group instead of a nitro group.
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-bromophenyl)prop-2-enamide: Similar structure with a bromine atom instead of a nitro group.
Uniqueness
Functional Groups: The presence of both methoxy and nitro groups provides unique reactivity and potential for diverse chemical transformations.
Biological Activity: The combination of these functional groups may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-17-9-4-15(5-10-17)12-13-19-18(21)11-6-14-2-7-16(8-3-14)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUETXUJTJYCKIE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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